(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid
Description
The compound (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid is a highly substituted oxane derivative characterized by:
- Stereochemical complexity: Multiple chiral centers (e.g., 2S,3S,5S,6R) dictate its 3D conformation, influencing reactivity and biological interactions .
- Structural motifs: The core consists of two interconnected oxane rings, one substituted with a 3,4,5-trihydroxy-6-methyloxan-2-yl group, indicating glycosylation patterns common in natural products .
Properties
Molecular Formula |
C21H37NO18S |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid |
InChI |
InChI=1S/C21H37NO18S/c1-6-11(26)13(28)14(29)20(35-6)39-17-10(22-7(2)25)19(34-3)37-9(5-24)16(17)38-21-15(30)18(41(32,33)40-31)12(27)8(4-23)36-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14?,15+,16+,17+,18?,19+,20-,21-/m0/s1 |
InChI Key |
RBJAOXLODCNHJU-RSINGVCESA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H](C([C@H]([C@H](O3)CO)O)S(=O)(=O)OO)O)CO)OC)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)S(=O)(=O)OO)O)CO)OC)NC(=O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach involving:
- Preparation of monosaccharide building blocks with appropriate protecting groups.
- Selective glycosylation to assemble oligosaccharide chains.
- Introduction of functional groups such as acetamido and methoxy groups via substitution or modification of hydroxyl groups.
- Final oxidation steps to introduce the sulfonoperoxoic acid moiety.
Stepwise Synthetic Procedures
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Monosaccharide Preparation | Synthesis or isolation of monosaccharide units with defined stereochemistry. | Use of enzymatic resolution or chiral pool synthesis. | Starting from D-glucose or derivatives. |
| 2. Protection of Hydroxyl Groups | Selective protection of hydroxyl groups using silyl ethers, benzyl ethers, or acetals. | TBDMS-Cl, Bn-Br, Ac2O, selective catalysts. | Protects reactive sites to enable selective reactions. |
| 3. Introduction of Acetamido Group | Conversion of hydroxyl to acetamido via azide intermediate or direct substitution. | Use of azidation reagents (e.g., TfN3) followed by reduction and acetylation. | Maintains stereochemistry at C-5 position. |
| 4. Glycosylation | Coupling of sugar units using glycosyl donors and acceptors under acidic or Lewis acid catalysis. | Use of trichloroacetimidate donors, TMSOTf catalyst. | Controls linkage position and anomeric configuration. |
| 5. Methoxylation | Introduction of methoxy groups by methylation of hydroxyls. | Methyl iodide (MeI), silver oxide or base catalysis. | Selective methylation to avoid overreaction. |
| 6. Introduction of Sulfonoperoxoic Acid Group | Oxidation of sulfonic acid precursors or direct sulfonation followed by peroxidation. | Use of peracids such as peroxymonosulfuric acid (Caro’s acid) or peroxydisulfuric acid. | Requires mild conditions to avoid sugar degradation. |
| 7. Deprotection and Purification | Removal of protecting groups and purification by chromatography. | Hydrogenolysis, acid/base hydrolysis, HPLC purification. | Final compound isolated in pure form. |
Specific Oxidation to Sulfonoperoxoic Acid Derivative
- The sulfonoperoxoic acid moiety is introduced by oxidation of a sulfonic acid or sulfonate intermediate .
- Literature and patents indicate the use of peroxo acids such as peroxymonosulfuric acid (H2SO5) or peroxydisulfuric acid (H2S2O8) under controlled temperature (0–5 °C) to avoid decomposition of sugar rings.
- The oxidation step is typically the last functionalization to preserve the integrity of the oligosaccharide.
Research Findings and Perspectives from Varied Sources
PubChem and ChEBI Data
- The compound’s detailed stereochemistry and molecular formula (C24H42O21 for related oligosaccharides) are documented in PubChem (CID: 5287771) and ChEBI databases, confirming the complex sugar backbone and functional groups.
- The IUPAC names and InChI keys provide exact stereochemical information crucial for synthetic planning.
Patent Literature Insights
- Patents such as EP2187742B1 describe preparation methods of related sugar derivatives involving selective protection, glycosylation, and functional group modifications, which are analogous to the current compound’s synthesis.
- The use of protecting groups and glycosyl donors is emphasized for stereoselective assembly.
- Oxidation methods to introduce sulfonyl or peroxo groups are also patented with conditions optimized to preserve sugar integrity.
Synthetic Organic Chemistry Literature
- Reviews on carbohydrate chemistry highlight the necessity of orthogonal protecting groups to enable selective functionalization of multiple hydroxyls.
- The acetamido group introduction is often achieved via azide intermediates followed by reduction and acetylation, ensuring retention of stereochemistry.
- Peroxo acid oxidation is well-documented for introducing sulfonoperoxoic acid groups, with reaction monitoring by NMR and mass spectrometry to confirm product formation.
Summary Table of Preparation Methods
The preparation of (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid involves a multistep synthetic route combining advanced carbohydrate chemistry techniques. The key steps include stereoselective glycosylation, selective protection/deprotection, introduction of acetamido and methoxy groups, and careful oxidation to install the sulfonoperoxoic acid moiety. The process demands precise control of reaction conditions to maintain the stereochemical integrity and functional group stability of the complex oligosaccharide framework. This synthesis is well-supported by data from chemical databases and patent literature, reflecting the state-of-the-art methodologies in carbohydrate derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonoperoxoic acid group can participate in oxidation reactions.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonoperoxoic acid group can yield sulfonic acids, while reduction of the acetamido group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound may be used as a probe to study carbohydrate-protein interactions due to its glycosylated structure.
Medicine
In medicine, the compound’s potential bioactivity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or membranes, disrupting their integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
- Sulfonoperoxoic Acid vs. Flavonoid Glycosides: The target’s sulfonoperoxoic acid group distinguishes it from naringin and martinoside, which rely on phenolic or ester groups for activity. This moiety may enhance oxidative reactivity compared to naringin’s antioxidant properties .
- However, digitonin’s steroidal backbone enables membrane interaction, unlike the target’s planar oxane core .
- Stereochemical Complexity: All compounds exhibit chirality-dependent bioactivity. For example, martinoside’s efficacy in Hedgehog pathway inhibition requires precise stereochemistry , paralleling the target’s likely dependence on its (2S,3S,5S,6R) configuration.
Knowledge Gaps
- No direct studies on the target compound’s bioactivity exist. Comparative studies with ’s plant-derived analog could clarify its phytochemical role .
- Stability of the sulfonoperoxoic acid group under physiological conditions remains uninvestigated.
Biological Activity
The compound (2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of the compound features multiple hydroxyl groups and a sulfonoperoxoic acid moiety, which may contribute to its biological activities. The presence of acetamido and methoxy groups enhances its solubility and potential interactions with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₃₅N₁O₁₅S |
| Molecular Weight | 405.56 g/mol |
| Functional Groups | Hydroxyl (-OH), Acetamido (-NHCOCH₃), Methoxy (-OCH₃), Sulfonoperoxoic acid |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. Its hydroxyl groups may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Immunomodulatory Effects : The compound has been shown to modulate immune responses, potentially enhancing the activity of immune cells such as macrophages and T-cells.
- Antioxidant Properties : The presence of multiple hydroxyl groups may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in cells.
Case Studies
- In Vitro Studies : A study investigated the compound's effect on Mycobacterium tuberculosis MurA-F enzymes. Results indicated an inhibitory effect of approximately 50% at concentrations of 100 μM, suggesting potential as an antitubercular agent .
- Cell Culture Experiments : In cell line studies, the compound demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
- Animal Models : In vivo studies using murine models have shown that administration of the compound leads to reduced tumor growth rates and improved survival metrics in treated groups compared to controls.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally validated?
Methodological Answer: Stereochemical validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis), X-ray crystallography for absolute configuration determination, and circular dichroism (CD) for chiral centers. For example, oxane-ring conformations and substituent orientations can be resolved via 2D NMR correlations (e.g., HSQC, HMBC) . Computational methods like Density Functional Theory (DFT) can supplement experimental data by predicting stable conformers .
Q. What synthetic strategies are reported for sulfonoperoxoic acid derivatives with similar structural complexity?
Methodological Answer: Multi-step synthesis typically involves:
- Modular assembly : Building oxane rings via glycosylation or etherification, followed by sulfonoperoxoic acid introduction under controlled pH and temperature .
- Protecting groups : Benzyl or acetyl groups shield reactive hydroxyls during synthesis, with deprotection via hydrogenolysis or hydrolysis .
- Key reaction conditions : Use anhydrous solvents (e.g., DMF, THF) and catalysts like BF₃·Et₂O for regioselective substitutions .
Table 1: Example Synthetic Parameters
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Oxane formation | Glycosylation | BF₃·Et₂O, 0°C, 12h | 65–70 | |
| Sulfonoperoxoic acid introduction | Oxidation | H₂O₂, AcOH, 40°C, 6h | 50–55 |
Q. How can the reactivity of the sulfonoperoxoic acid group be systematically studied?
Methodological Answer: Reactivity assays should include:
- Kinetic studies : Monitor peroxide bond cleavage via iodometric titration or UV-Vis spectroscopy under varying pH (4–9) and temperature (25–60°C) .
- Substrate specificity : Test oxidative activity against model substrates (e.g., thioethers, alkenes) in buffered solutions .
- Stability profiling : Assess decomposition pathways (e.g., hydrolysis, radical formation) using LC-MS and radical scavengers (e.g., TEMPO) .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., peroxidases, oxidoreductases). Parameterize force fields (e.g., AMBER) for sulfonoperoxoic acid’s unique geometry .
- Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) and conformational flexibility (100+ ns trajectories) to identify stable binding poses .
- QM/MM : Combine quantum mechanics (e.g., DFT) and molecular mechanics to study electron transfer during peroxide bond cleavage .
Q. How can contradictory literature data on the compound’s oxidative stability be resolved?
Methodological Answer: Follow a systematic framework:
- Hypothesis testing : Replicate conflicting studies under standardized conditions (e.g., fixed O₂ concentration, inert atmosphere) to isolate variables .
- Advanced analytics : Use EPR spectroscopy to detect transient radicals or HPLC-MS to identify degradation byproducts .
- Theoretical alignment : Reconcile empirical results with computational predictions of bond dissociation energies (BDEs) for the sulfonoperoxoic acid group .
Q. What experimental designs are optimal for studying the compound’s role in radical-mediated reactions?
Methodological Answer:
- Controlled radical initiation : Use photolysis (UV light) or thermal initiators (AIBN) to trigger peroxide decomposition .
- Trapping experiments : Introduce spin traps (e.g., DMPO) followed by EPR analysis to characterize radical intermediates .
- Substrate scope screening : Test reactivity across diverse substrates (e.g., alkanes, aromatic rings) to map selectivity trends .
Table 2: Example Radical Trapping Parameters
| Initiator | Wavelength (nm) | Temperature (°C) | Detected Radical | Reference |
|---|---|---|---|---|
| UV light | 254 | 25 | SO₃•⁻ | |
| AIBN | N/A | 60 | CH₃• |
Methodological Guidance for Research Design
- Link to theoretical frameworks : Anchor experiments in peroxide chemistry or enzyme mimicry theories to guide hypothesis generation and data interpretation .
- Interdisciplinary integration : Combine synthetic chemistry with computational modeling and spectroscopic analytics to address multi-scale challenges .
- Systematic replication : Address data contradictions by rigorously controlling environmental variables (e.g., humidity, light exposure) and validating instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
